molecular formula C11H17NO2 B3052699 (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol CAS No. 438239-27-1

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol

Cat. No.: B3052699
CAS No.: 438239-27-1
M. Wt: 195.26
InChI Key: GFXVOWGFPSJLNW-MWLCHTKSSA-N
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Description

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a chiral amino alcohol with a benzyloxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For instance, the reduction of (2R,3R)-2-amino-3-(benzyloxy)butan-1-one with sodium borohydride in the presence of a chiral catalyst can yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2R,3R)-2-amino-3-(benzyloxy)butan-1-one, while reduction can produce various derivatives with modified functional groups.

Scientific Research Applications

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-amino-3-(benzyloxy)butan-1-one
  • (2R,3R)-2-amino-3-(benzyloxy)butanoic acid
  • (2R,3R)-2-amino-3-(benzyloxy)butylamine

Uniqueness

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is unique due to its specific chiral configuration and the presence of both amino and benzyloxy functional groups

Biological Activity

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol hydrochloride is a chiral amino alcohol characterized by an amino group and a benzyloxy substituent on a butanol backbone. Its unique stereochemistry, with both the second and third carbons in the butanol chain possessing R configurations, enhances its biological activity and interaction with various biological targets. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor in synthesizing biologically active compounds.

The molecular formula of this compound hydrochloride is C11_{11}H18_{18}ClNO. The hydrochloride salt form increases its solubility in water, making it more accessible for biological applications. The compound's structure is crucial for its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC11_{11}H18_{18}ClNO
Molecular Weight195.26 g/mol
SolubilityWater-soluble (hydrochloride form)

Antioxidant Activity

Research indicates that amino alcohols like this compound exhibit antioxidant properties . They can scavenge free radicals, thus potentially protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Certain analogs of amino alcohols have been studied for their neuroprotective effects , which may help shield neuronal cells from damage caused by oxidative stress. Given the structural characteristics of this compound, it is hypothesized that it may interact with receptors involved in neurotransmission or metabolic regulation, thus contributing to neuroprotection .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Its structural features suggest potential interactions with neurotransmitter receptors or metabolic enzymes.
  • Enzymatic Reactions : As an amino alcohol, it may participate in various enzymatic reactions typical for this class of compounds, influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and biological applications of this compound and related compounds:

  • Synthesis and Antioxidant Evaluation :
    A study synthesized various amino alcohol derivatives and evaluated their antioxidant capacity using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity, highlighting the potential of this compound as a lead compound for developing antioxidant agents .
  • Neuroprotective Studies :
    Research focused on related compounds has shown that they can protect neuronal cells from oxidative damage in vitro. These findings suggest that this compound could be further investigated for neuroprotective applications .

Properties

IUPAC Name

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVOWGFPSJLNW-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260366
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438239-27-1
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438239-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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